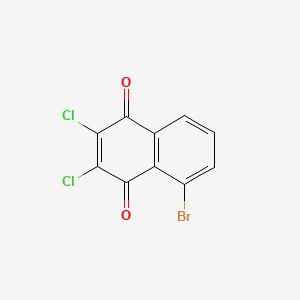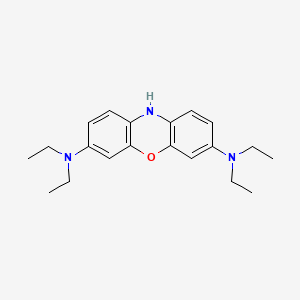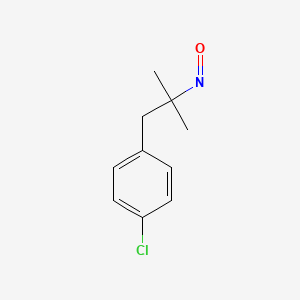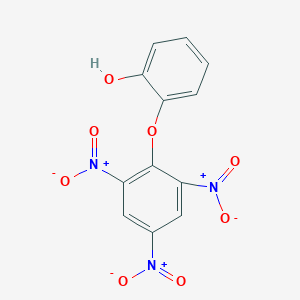
2-(2,4,6-Trinitrophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trinitrophenoxy)phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,4,6-trinitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitrophenoxy)phenol typically involves the nitration of phenol. The process begins with the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid, resulting in the formation of 2,4,6-trinitrophenol . This intermediate is then reacted with phenol under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of phenols, including this compound, often involves large-scale nitration processes. These processes are carefully controlled to manage the exothermic nature of the reactions and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,6-Trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-rich nature of the phenol ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reactions with halogens, nitrating agents, or sulfonating agents under acidic or basic conditions
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its reactive nature.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trinitrophenoxy)phenol involves its interaction with various molecular targets. The nitro groups enhance its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially disrupting cellular processes and leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a single hydroxyl group.
2,4,6-Trinitrophenol:
4-Nitrophenol: A phenol with a single nitro group at the para position
Uniqueness
2-(2,4,6-Trinitrophenoxy)phenol is unique due to the presence of both a phenol group and a highly nitrated phenoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
53004-18-5 |
|---|---|
Molekularformel |
C12H7N3O8 |
Molekulargewicht |
321.20 g/mol |
IUPAC-Name |
2-(2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H7N3O8/c16-10-3-1-2-4-11(10)23-12-8(14(19)20)5-7(13(17)18)6-9(12)15(21)22/h1-6,16H |
InChI-Schlüssel |
ZANKSIDABQCZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


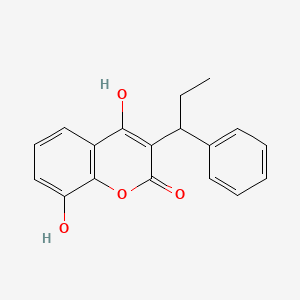
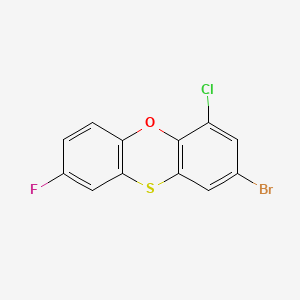
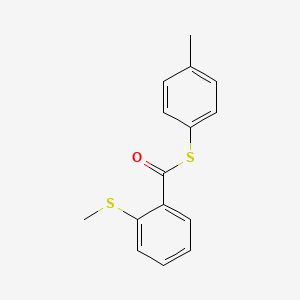
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
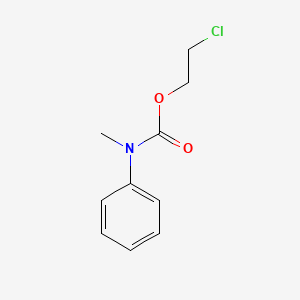
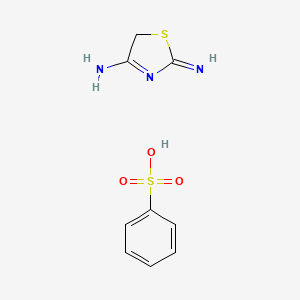
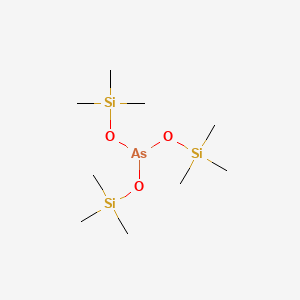
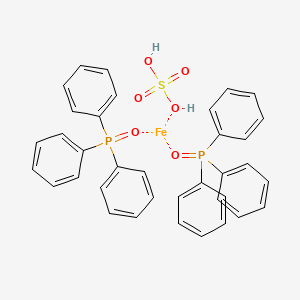

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

